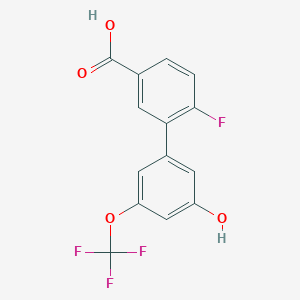
5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethoxyphenol (95%) is an organic compound belonging to the class of phenols. It is used in a variety of scientific and laboratory experiments and is known for its unique properties. It has a wide range of applications in areas such as medicinal chemistry, biochemistry, and pharmacology. This compound has been found to be useful in the synthesis of a variety of compounds, including drugs, and has been studied for its potential medicinal benefits.
Aplicaciones Científicas De Investigación
5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethoxyphenol (95%) has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including drugs, and has been studied for its potential medicinal benefits. It has been used in the synthesis of drugs for the treatment of cancer, diabetes, and other diseases. In addition, it has been used in the synthesis of a variety of other compounds, such as catalysts and reagents.
Mecanismo De Acción
5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethoxyphenol (95%) is an organic compound that acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the synthesis of prostaglandins, which are hormones that regulate inflammation, pain, and fever. By inhibiting the action of COX-2, 5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethoxyphenol (95%) can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethoxyphenol (95%) are largely due to its ability to inhibit the action of COX-2. By blocking the action of COX-2, 5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethoxyphenol (95%) can reduce inflammation, pain, and fever. In addition, this compound has been found to have antioxidant and anti-inflammatory properties, which can be beneficial in treating a variety of conditions, including arthritis and other inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethoxyphenol (95%) in laboratory experiments is its ability to inhibit the action of COX-2. This compound can be used to study a variety of biochemical and physiological processes, such as inflammation, pain, and fever. However, this compound can also be toxic in high concentrations and should be used with caution in laboratory experiments.
Direcciones Futuras
There are a number of potential future directions for the use of 5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethoxyphenol (95%). These include further research into its potential medicinal benefits, its use in the synthesis of drugs, and its potential applications in the development of catalysts and reagents. In addition, this compound could be explored for its potential use in the development of new drugs or treatments for a variety of diseases. Finally, further research could be conducted into the biochemical and physiological effects of this compound, as well as its potential toxicity in high concentrations.
Métodos De Síntesis
5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethoxyphenol (95%) can be synthesized through a series of reactions. The first step is to react 5-chloro-2-fluorophenol with trifluoromethanesulfonic acid in the presence of a base. This reaction results in the formation of 5-chloro-2-fluorophenyl trifluoromethanesulfonate. The trifluoromethanesulfonate is then treated with sodium hydroxide, resulting in the formation of 5-(5-carboxy-2-fluorophenyl)-3-trifluoromethoxyphenol (95%).
Propiedades
IUPAC Name |
4-fluoro-3-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O4/c15-12-2-1-7(13(20)21)5-11(12)8-3-9(19)6-10(4-8)22-14(16,17)18/h1-6,19H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWQCVPBGDJPLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=CC(=CC(=C2)OC(F)(F)F)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686677 |
Source


|
| Record name | 6-Fluoro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1262003-73-5 |
Source


|
| Record name | 6-Fluoro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

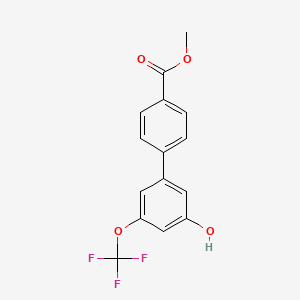
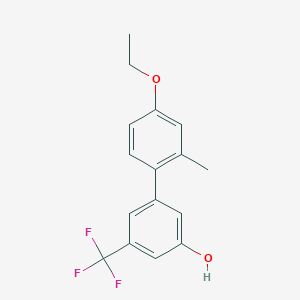

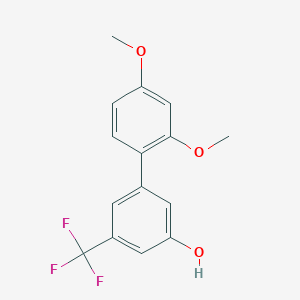
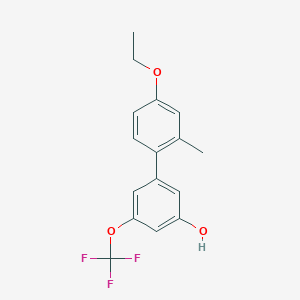
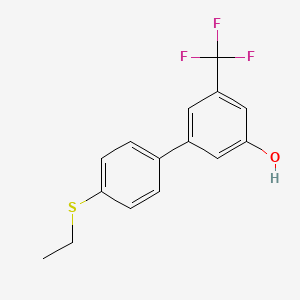
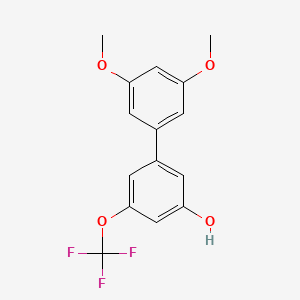

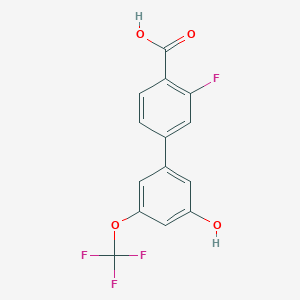
![5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384609.png)



